molecular formula C24H20FNO4S B2542325 [4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114872-29-5

[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2542325
CAS No.: 1114872-29-5
M. Wt: 437.49
InChI Key: BFYIEEFXHHAUOS-UHFFFAOYSA-N
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Description

[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H20FNO4S and its molecular weight is 437.49. The purity is usually 95%.
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Biological Activity

The compound 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule belonging to the class of benzothiazine derivatives. Its unique structure, characterized by a benzothiazine core with various substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C24_{24}H20_{20}FNO4_{4}S
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 1114872-29-5

The compound features a dioxido group and a fluorine atom, which may enhance its reactivity and biological interactions. The presence of aromatic rings contributes to its potential pharmacological properties.

Biological Activities

Research indicates that compounds similar to 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit a variety of biological activities:

1. Antitumor Activity

A study evaluating the antitumor effects of benzothiazine derivatives found that compounds with similar structures can inhibit tumor cell proliferation. For instance, derivatives tested on human lung cancer cell lines demonstrated significant cytotoxicity with IC50_{50} values indicating effective concentrations for inhibiting cell growth .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that benzothiazine derivatives possess antibacterial and antifungal activities, which could be explored further for therapeutic applications .

3. Enzyme Inhibition

Compounds in this class have been linked to enzyme inhibition mechanisms crucial for cancer therapy. For example, certain derivatives have shown the ability to inhibit key enzymes involved in tumor growth and metastasis .

Case Study 1: Antitumor Effects in Lung Cancer

In vitro studies on lung cancer cell lines (A549, HCC827) revealed that derivatives similar to the compound exhibited significant cytotoxic effects. The MTS assay indicated an IC50_{50} value of approximately 6.26 µM for one derivative, suggesting strong antitumor potential .

Case Study 2: Antimicrobial Properties

A comparative analysis of various benzothiazine derivatives demonstrated their effectiveness against multiple bacterial strains. The study highlighted that modifications to the benzothiazine scaffold could enhance antimicrobial efficacy .

The mechanism by which 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its biological effects may involve:

  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at specific phases, particularly the S phase in cancer cells .

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-15-10-16(2)12-19(11-15)26-14-23(24(27)17-4-7-20(30-3)8-5-17)31(28,29)22-9-6-18(25)13-21(22)26/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYIEEFXHHAUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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